1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Description
Properties
Molecular Formula |
C10H9ClF3NOS |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
XQAMFTOMGMXQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Chloro-1-(thiophen-2-yl)propan-1-one ()
- Structure : A thiophene ring replaces the phenyl group, and the substituents are absent.
- Synthesis : Prepared via Friedel-Crafts acylation, a common method for aromatic ketones.
- Key Differences: The absence of amino and trifluoromethylthio groups reduces electronic complexity. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to the target compound’s phenyl ring .
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one ()
- Structure : Features a benzoxazole-hydrazone group instead of the phenyl substituents.
- Applications: Used to synthesize cationic 1,3,4-thiadiazoles with demonstrated anti-tumor activity.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()
- Structure : Cyclopropyl and 4-chlorophenyl groups modify steric and electronic profiles.
- The lack of amino and -SCF₃ groups may reduce hydrogen-bonding capacity and electron-withdrawing effects compared to the target compound .
Physical and Chemical Properties
A comparative analysis of predicted properties (where available) is summarized below:
Key Observations :
- Brominated analogs () exhibit higher predicted boiling points and densities due to increased molecular weight and halogen presence.
- The trifluoromethylthio (-SCF₃) group in the target compound is a strong electron-withdrawing group, likely enhancing stability and altering reactivity compared to methylthio (-SCH₃) or hydrogen substituents .
Preparation Methods
Reaction Mechanism and Optimization
The process proceeds via in situ generation of a Ni⁰ complex, which facilitates oxidative addition of the aryl halide and subsequent coupling with the α-chloroketone (Figure 2). Key parameters include:
- Catalyst : Ni(bpy)₃Cl₂ (5 mol%)
- Temperature : 25–40°C
- Current Density : 10 mA/cm²
Optimization trials (Table 1) revealed that increasing the stoichiometric ratio of aryl halide to ketone (1:1.2) improved yields to 72%, while higher temperatures (>50°C) led to decomposition of the chloroketone.
Table 1: Electrochemical Arylation Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Aryl Halide/Ketone | 1:1 – 1:1.5 | 1:1.2 | 72 |
| Temperature (°C) | 25–60 | 40 | 68 |
| Solvent | DMF, MeCN, THF | DMF | 72 |
Limitations
- Aryl Halide Synthesis : Preparing 3-amino-4-(trifluoromethylthio)phenyl bromide requires multistep functionalization, including diazotization and sulfuration.
- Scalability : Batch electrochemical reactors face mass transfer limitations, though flow systems may mitigate this.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic displacement of a para-nitro group by a chloropropanone enolate presents an alternative route, leveraging the electron-withdrawing nature of -SCF₃ to activate the ring.
Synthetic Pathway
- Nitration : 4-(Trifluoromethylthio)benzene is nitrated at the meta position using HNO₃/H₂SO₄ at 30°C.
- Enolate Formation : 1-Chloropropan-2-one is deprotonated with LDA at -78°C.
- Substitution : The enolate attacks 3-nitro-4-(trifluoromethylthio)phenyl chloride, displacing nitro as NO₂⁻.
Table 2: Nucleophilic Substitution Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 30°C | 85 |
| Enolate Formation | LDA, THF, -78°C | 92 |
| Substitution | 18-crown-6, DME, 60°C, 12 h | 41 |
Challenges
- Low Yield : Steric hindrance from the -SCF₃ group reduces substitution efficiency.
- Byproducts : Competing elimination generates 1-chloroacrylophenone derivatives.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Overall Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Electrochemical Arylation | 72 | Moderate | High |
| Nucleophilic Substitution | 41 | Low | Moderate |
| Stepwise Construction | 23 | Low | High |
The electrochemical method excels in yield and simplicity but depends on aryl halide availability. Stepwise construction ensures regiochemical fidelity but suffers from poor scalability.
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